(4-Hydroxyphenyl)[(4-methoxynaphthyl)sulfonyl]amine
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Overview
Description
(4-Hydroxyphenyl)[(4-methoxynaphthyl)sulfonyl]amine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a naphthalene ring substituted with a sulfonamide group, a methoxy group, and a hydroxyphenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)[(4-methoxynaphthyl)sulfonyl]amine typically involves the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with 4-aminophenol. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxyphenyl)[(4-methoxynaphthyl)sulfonyl]amine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Hydroxyphenyl)[(4-methoxynaphthyl)sulfonyl]amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4-Hydroxyphenyl)[(4-methoxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(4-hydroxyphenyl)retinamide: Investigated for its anticancer properties.
4-hydroxyphenyl sulfonamide: Studied for its potential as an enzyme inhibitor.
Uniqueness
(4-Hydroxyphenyl)[(4-methoxynaphthyl)sulfonyl]amine is unique due to the presence of both a methoxy group and a sulfonamide group on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1179434-91-3 |
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Molecular Formula |
C17H15NO4S |
Molecular Weight |
329.4g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H15NO4S/c1-22-16-10-11-17(15-5-3-2-4-14(15)16)23(20,21)18-12-6-8-13(19)9-7-12/h2-11,18-19H,1H3 |
InChI Key |
BXWDRHQVLVLDGW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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